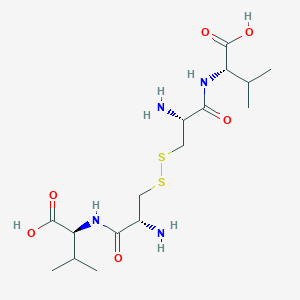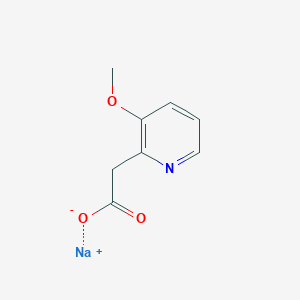
Sodium 2-(3-methoxypyridin-2-yl)acetate
Übersicht
Beschreibung
Sodium 2-(3-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8NNaO3 . It is a yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for Sodium 2-(3-methoxypyridin-2-yl)acetate is 1S/C8H9NO3.Na/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 . This indicates the presence of a sodium ion (Na), a methoxy group (-OCH3), a pyridinyl group, and an acetate group in the molecule.Physical And Chemical Properties Analysis
Sodium 2-(3-methoxypyridin-2-yl)acetate is a yellow solid at room temperature . It has a molecular weight of 189.15 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Sodium 2-(3-methoxypyridin-2-yl)acetate is utilized in organic synthesis as a building block for creating complex molecules. Its reactivity allows for the formation of amides under mild and metal-free conditions, which is crucial for synthesizing pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for pharmacophores, which are parts of molecular structures that are responsible for the biological activity of drug molecules. It’s particularly useful in the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, compounds with significant therapeutic value .
Material Science
The compound’s properties are explored in material science for the development of new materials with potential applications in electronics and nanotechnology. Its molecular structure could be key in creating novel polymers or coatings with unique electrical properties .
Chemical Synthesis
Sodium 2-(3-methoxypyridin-2-yl)acetate is involved in chemodivergent synthesis processes. It’s used to create diverse chemical structures from common precursors, which is beneficial for high-throughput chemical production .
Chromatography
This compound can be used as a standard or reference in chromatographic methods to help identify and quantify similar compounds in mixtures, which is essential for quality control in pharmaceutical manufacturing .
Analytical Chemistry
In analytical chemistry, it’s used for method development and validation. Researchers can use it to calibrate instruments or develop new analytical techniques for detecting specific chemical groups .
Biochemistry
Sodium 2-(3-methoxypyridin-2-yl)acetate may be used in biochemistry research to study enzyme-catalyzed reactions where similar structures are substrates or inhibitors, providing insights into enzyme mechanisms .
Environmental Science
Lastly, in environmental science, this compound could be used to study degradation processes or as a tracer to understand chemical distribution in environmental samples, aiding in pollution assessment and control .
Safety And Hazards
Sodium 2-(3-methoxypyridin-2-yl)acetate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.Na/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOENHXWGMFUBBY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3-methoxypyridin-2-yl)acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

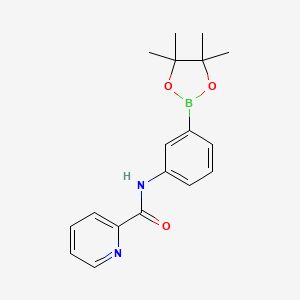

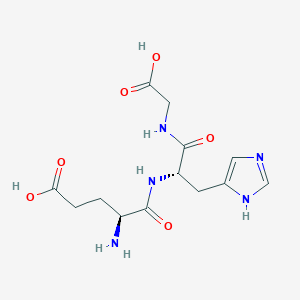
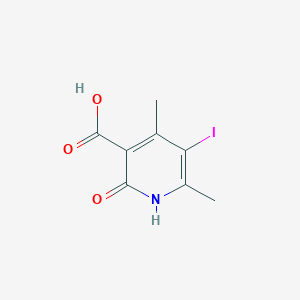


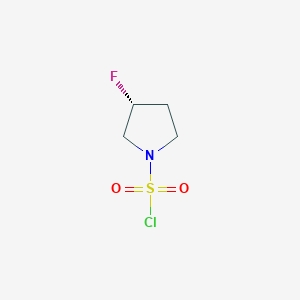

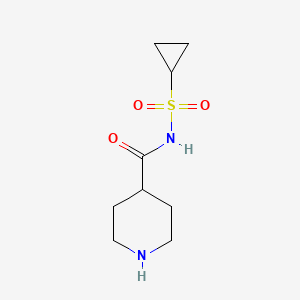


![4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1447222.png)

